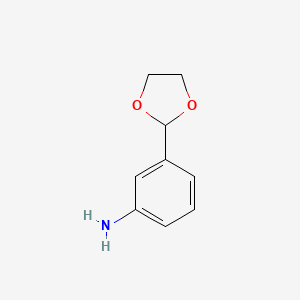

3-(1,3-Dioxolan-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLTWZBWXIJQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427243 | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6398-87-4 | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1,3-Dioxolan-2-yl)aniline chemical properties

An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)aniline: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure uniquely combines a nucleophilic aromatic amine with a masked aldehyde functionality, provided by the acid-labile dioxolane ring. This arrangement makes it a versatile building block, enabling sequential and site-selective reactions. This guide offers a comprehensive overview of its chemical properties, established synthetic routes, characteristic reactivity, and key applications, with a particular focus on its utility for researchers in drug discovery and process development.

Core Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid or viscous liquid at room temperature, depending on its purity.[1] The molecule's strategic importance stems from the orthogonal reactivity of its two functional groups. The aniline moiety serves as a potent nucleophile or a precursor for diazonium salts and cross-coupling reactions, while the dioxolane group acts as a robust protecting group for the aldehyde, which can be readily deprotected under acidic conditions to reveal a reactive carbonyl for subsequent transformations.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 3-Aminobenzaldehyde ethylene acetal, 2-(3-aminophenyl)-1,3-dioxolane[1][2] |

| CAS Number | 6398-87-4[2][3] |

| Molecular Formula | C₉H₁₁NO₂[1][2] |

| Molecular Weight | 165.19 g/mol [2] |

| InChI Key | SPLTWZBWXIJQME-UHFFFAOYSA-N[2] |

| SMILES | Nc1cccc(c1)C2OCCO2 |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid[1] | CymitQuimica, Sigma-Aldrich |

| Boiling Point | 158 °C @ 6 Torr[4][5] | ChemBK, ChemicalBook |

| Density | 1.199 g/cm³ @ 25 °C[4][5] | ChemBK, ChemicalBook |

| pKa | 4.41 ± 0.10 (Predicted)[5] | ChemicalBook |

| Solubility | Soluble in organic solvents[1] | CymitQuimica |

Spectroscopic Profile

While detailed spectra are often proprietary, the expected spectroscopic characteristics can be predicted based on the compound's structure.

-

¹H-NMR: The spectrum would feature signals for the aromatic protons, with distinct splitting patterns characteristic of a 1,3-disubstituted benzene ring. A singlet corresponding to the methine proton of the dioxolane ring (the acetal proton) would appear around 5.5-6.0 ppm. The protons of the ethylene glycol bridge would typically present as a multiplet around 4.0 ppm. The amine protons would show a broad singlet.

-

¹³C-NMR: The spectrum will show six distinct aromatic carbon signals, one acetal carbon signal (around 100-105 ppm), and a signal for the two equivalent carbons of the dioxolane ring (around 65 ppm).

-

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), and strong C-O stretching bands for the acetal group (around 1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 165.19. Fragmentation patterns would likely involve the loss of the dioxolane group or parts of it. PubChem confirms the availability of GC-MS data for this compound.[2]

Synthesis and Handling

The most common and direct synthesis of this compound involves the protection of the aldehyde group of a suitable precursor followed by modification of the second functional group.

Primary Synthetic Workflow

The synthesis typically starts from 3-nitrobenzaldehyde. The aldehyde is first protected as its ethylene acetal, and the nitro group is subsequently reduced to the amine. This sequence is critical because the reducing agents used for the nitro group could also reduce an unprotected aldehyde.

Caption: Primary synthetic route to this compound.

General Experimental Protocol: Synthesis from 3-Nitrobenzaldehyde

-

Acetalization: To a solution of 3-nitrobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the starting material is consumed.[6] After cooling, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-nitrophenyl)-1,3-dioxolane, which can be purified by chromatography or used directly.

-

Reduction: Dissolve the crude 2-(3-nitrophenyl)-1,3-dioxolane in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, typically 5-10% Palladium on carbon (Pd/C). Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by silica gel column chromatography.

Storage and Handling

This compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent oxidation of the aniline group.[5] It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the differential reactivity of its functional groups.

Reactions Involving the Aniline Moiety

The primary amine is a versatile handle for a wide range of chemical transformations:

-

Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Buchwald-Hartwig Amination: Can be used as the amine component in palladium-catalyzed cross-coupling reactions to form diarylamines.

-

Diazotization: Can be converted to a diazonium salt with nitrous acid at low temperatures. The diazonium group can then be displaced in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

-

Reductive Amination: Can serve as the nucleophile in reductive amination reactions with aldehydes or ketones.

Deprotection of the Dioxolane Group

The dioxolane group is stable to basic, reductive, and oxidative conditions, making it an excellent choice for protecting an aldehyde. It is, however, readily cleaved under acidic conditions (e.g., aqueous HCl, acetic acid) to regenerate the parent aldehyde, 3-aminobenzaldehyde. This orthogonality is central to its use in multistep synthesis.

Sources

- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]

- 2. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(1,3-Dioxolan-2-yl)aniline (CAS 6398-87-4): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

3-(1,3-Dioxolan-2-yl)aniline, also known as 3-aminobenzaldehyde ethylene acetal, is a bifunctional synthetic building block of significant utility in medicinal chemistry and materials science. Its structure uniquely combines a nucleophilic aniline moiety with a masked electrophilic aldehyde (protected as a dioxolane). This orthogonal reactivity allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, characterization data, and a detailed exploration of its synthetic applications, particularly within the context of drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in a laboratory setting. This compound is typically a liquid or low-melting solid and should be handled with appropriate personal protective equipment.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6398-87-4 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Appearance | Liquid or Solid | [1] |

| Boiling Point | 158 °C at 6 Torr | [4] |

| Density | ~1.2 g/cm³ at 25 °C | [4][5] |

| IUPAC Name | This compound | [3] |

| InChI Key | SPLTWZBWXIJQME-UHFFFAOYSA-N |[1][6] |

Safety and Handling:

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]

-

Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, eye protection, and appropriate clothing.[6][8] Avoid contact with skin and eyes and prevent inhalation.[8]

-

Storage: For long-term stability, the compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., nitrogen or argon).[1][4]

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the acid-catalyzed protection of 3-aminobenzaldehyde with ethylene glycol. The causality behind this choice is the need to mask the highly reactive aldehyde functionality to allow for selective reactions at the aniline nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, including purification and confirmation steps.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in toluene (approx. 0.2 M).

-

Reaction Execution: Heat the mixture to reflux. The acetalization is an equilibrium reaction; water is removed azeotropically and collected in the Dean-Stark trap to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets in the aromatic region (approx. 6.7-7.2 ppm), a singlet for the acetal proton (CH) around 5.8 ppm, a multiplet for the dioxolane methylene protons (-OCH₂CH₂O-) around 4.0-4.2 ppm, and a broad singlet for the amine protons (-NH₂) which can vary in chemical shift.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen (C-NH₂) appearing around 147 ppm and the acetal carbon (O-CH-O) around 103 ppm.[9][10] The two carbons of the dioxolane ring typically appear around 65 ppm.

-

IR Spectroscopy: Key vibrational bands include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and strong C-O stretching from the acetal group (~1050-1150 cm⁻¹).

Reactivity and Synthetic Utility

The core value of this compound lies in the differential reactivity of its two functional groups. The aniline moiety can undergo a wide range of reactions while the aldehyde remains protected. Subsequently, the aldehyde can be unmasked under acidic conditions for further transformations.

Reactions at the Aniline Moiety

The electron-rich aniline nitrogen is a potent nucleophile and can participate in numerous bond-forming reactions:

-

Acylation/Sulfonylation: Forms amides and sulfonamides, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: Acts as a coupling partner with aryl halides/triflates to form diarylamines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or Suzuki-Miyaura cross-coupling reactions to install a variety of substituents at the 3-position.

Reactions of the Masked Aldehyde

The dioxolane is an acid-labile protecting group.[11] Treatment with aqueous acid efficiently hydrolyzes the acetal to reveal the parent 3-aminobenzaldehyde. This newly liberated aldehyde is a versatile electrophile for:

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction to form a new C-N bond.

-

Wittig Reaction: Olefination to create carbon-carbon double bonds.

-

Aldol and Knoevenagel Condensations: Formation of α,β-unsaturated systems.

Divergent Synthetic Pathways

Caption: Divergent reaction pathways available from this compound.

Applications in Drug Discovery and Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in the synthesis of pharmaceuticals, often serving as key building blocks for molecules targeting a range of diseases.[12] The specific structure of this compound makes it particularly useful for creating libraries of compounds for screening. For instance, similar aniline-based structures are critical components in the synthesis of kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the kinase hinge region.[13]

The ability to first elaborate the aniline portion of the molecule (e.g., via coupling reactions) and then unveil the aldehyde for a second diversification step (e.g., via reductive amination) is a powerful strategy for rapidly accessing novel chemical space. This approach is highly valued in lead optimization campaigns where structure-activity relationships (SAR) are explored.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the synthetic chemist. Its orthogonal functional groups—a nucleophilic amine and a masked electrophilic aldehyde—provide a logical and efficient platform for the stepwise construction of complex molecules. The robust protocols for its synthesis and the predictable reactivity of its functional groups make it a reliable and versatile building block for researchers in drug discovery and advanced materials development.

References

- This compound. PubChem. [Link]

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (NIH). [Link]

- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]

- 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

- 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.

- 2-(1,3-Dioxolan-2-yl)aniline. PubChem. [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

Sources

- 1. This compound | 6398-87-4 [sigmaaldrich.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-AMINOBENZALDEHYDE ETHYLENE ACETAL | CAS#:6398-87-4 | Chemsrc [chemsrc.com]

- 6. 6398-87-4 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. 6398-87-4 | CAS DataBase [m.chemicalbook.com]

- 8. fishersci.ie [fishersci.ie]

- 9. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)aniline: A Cornerstone Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Dioxolan-2-yl)aniline (CAS No. 6398-87-4), a pivotal intermediate in synthetic organic chemistry and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight, and explore detailed methodologies for its synthesis, purification, and analytical characterization. The core of this guide focuses on the compound's strategic utility as a "masked" form of 3-aminobenzaldehyde, a structural motif of significant interest in medicinal chemistry. By leveraging the stability of the dioxolane protecting group, chemists can perform selective modifications on the aniline moiety before revealing the reactive aldehyde functionality. This document provides field-proven experimental protocols, explains the causality behind methodological choices, and is grounded in authoritative references to ensure scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Masked Aldehyde

This compound is a bifunctional organic compound featuring an aniline core substituted at the meta-position with a 1,3-dioxolane ring.[1] Its significance in the synthetic sciences does not stem from inherent biological activity but from its role as a versatile and stable synthetic building block. The 1,3-dioxolane group serves as a robust cyclic acetal, effectively "protecting" a highly reactive aldehyde functional group.[2]

This protection strategy is fundamental in multi-step synthesis. The aldehyde group is prone to oxidation, reduction, and nucleophilic attack, often interfering with reactions intended for other parts of a molecule. By converting it to a dioxolane acetal, its reactivity is temporarily neutralized, allowing for a wide range of chemical transformations to be performed selectively on the nucleophilic aniline group. This includes amide couplings, N-alkylations, and palladium-catalyzed cross-coupling reactions (after appropriate functionalization), which are foundational in the construction of pharmaceutical lead compounds.[3] Once the desired modifications are complete, the aldehyde can be easily regenerated via acidic hydrolysis, making this compound an invaluable precursor to complex meta-substituted aminobenzaldehydes.

Core Physicochemical and Structural Data

A precise understanding of a compound's properties is the bedrock of its effective application. All quantitative data has been consolidated for clarity and is supported by public chemical databases and supplier information.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Aminobenzaldehyde ethylene acetal, 2-(3-Aminophenyl)-1,3-dioxolane | [1] |

| CAS Number | 6398-87-4 | [1][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [1][4][5] |

| Molecular Weight | 165.19 g/mol | [1][4][5] |

| Appearance | Not specified, typically an oil or low-melting solid | |

| Boiling Point | 158 °C at 6 Torr | [6] |

| Density | 1.199 g/cm³ at 25 °C | [6] |

| pKa | 4.41 ± 0.10 (Predicted) | [6] |

| SMILES | C1COC(O1)C2=CC(=CC=C2)N | [1] |

Synthesis and Purification Strategy

The most common and logical synthesis of this compound involves the protection of an aldehyde, followed by the reduction of a nitro group. Performing the steps in this order is a critical experimental choice. Attempting to protect 3-aminobenzaldehyde directly is often complicated by side reactions involving the amine. Conversely, the nitro group is inert to the acidic conditions required for acetal formation.

Synthesis Workflow

The workflow begins with 3-nitrobenzaldehyde, which is first protected and then reduced to yield the target aniline. This two-step process ensures high yields and purity.

Caption: Synthetic pathway from 3-nitrobenzaldehyde.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-nitrobenzaldehyde.

Pillar of Trustworthiness: Each step is followed by a validation check to ensure the reaction has proceeded as expected before continuing.

Step 1: Protection of 3-Nitrobenzaldehyde

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for removing water generated during the reaction, which drives the equilibrium towards the acetal product, a direct application of Le Châtelier's principle.

-

Reagents: Charge the flask with 3-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq), and toluene as the solvent (to form an azeotrope with water).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC) until all the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-nitrophenyl)-1,3-dioxolane.

-

Validation: The crude product can be analyzed by ¹H NMR to confirm the formation of the dioxolane ring before proceeding.

Step 2: Reduction of the Nitro Group

-

Setup: In a separate flask suitable for hydrogenation, dissolve the crude 2-(3-nitrophenyl)-1,3-dioxolane from Step 1 in a solvent like ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously. The reaction is exothermic and its progress can be monitored by TLC or by the cessation of hydrogen uptake.

-

Alternative Methods: For labs not equipped for catalytic hydrogenation, reduction can be achieved using metals in acid, such as iron powder in acetic acid or tin(II) chloride in ethanol/HCl.[5]

-

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite is used because it prevents the fine, pyrophoric palladium particles from passing through and potentially igniting upon contact with air. Rinse the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Analytical and Spectroscopic Characterization

Structure confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for drug development.

-

¹H NMR: The proton NMR spectrum is the most informative tool. Expect to see characteristic signals for:

-

Aromatic protons (multiplets in the ~6.5-7.5 ppm range).

-

Aniline N-H₂ protons (a broad singlet, ~3.5-4.5 ppm, D₂O exchangeable).

-

The methine proton of the dioxolane ring (a singlet, ~5.8 ppm).

-

The ethylene bridge protons of the dioxolane ring (a multiplet, ~4.0-4.2 ppm).

-

-

Mass Spectrometry (MS): GC-MS is an excellent technique for confirming the molecular weight.[1] Expect to see a molecular ion peak [M]⁺ corresponding to a mass of 165.19.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the primary amine (~3300-3450 cm⁻¹), C-O ether stretches of the acetal (~1050-1150 cm⁻¹), and aromatic C-H and C=C vibrations.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a standard starting point for method development.[7]

Applications in Medicinal Chemistry and Drug Development

The core utility of this compound is to serve as a stable surrogate for 3-aminobenzaldehyde, enabling the synthesis of complex molecular architectures that are otherwise difficult to access.

Strategic Role as a Building Block

The aniline nitrogen can act as a nucleophile or be transformed into other functional groups, while the protected aldehyde remains inert. This allows for a modular approach to library synthesis.

Caption: Synthetic utility workflow of the title compound.

This strategy is frequently employed in the synthesis of kinase inhibitors, where the aniline moiety can form critical hydrogen bonds with the kinase hinge region, and the aldehyde can be used as a handle to introduce further diversity.[3]

Protocol: Amide Coupling (Boc-Glycine Example)

Objective: To demonstrate the selective reactivity of the aniline group by coupling it with an N-protected amino acid.

-

Reagents: Dissolve this compound (1.0 eq), Boc-glycine (1.05 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise. Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization and improve reaction efficiency. The reaction is run at 0 °C initially to control the exothermic activation step.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor completion by TLC.

-

Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide product.

-

Validation and Purification: The product can be purified by column chromatography and its structure confirmed by NMR and MS. The dioxolane protons should remain unchanged, confirming the stability of the protecting group under these coupling conditions.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining product integrity.

| Hazard Class | Classification | Precaution |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[8] |

| Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[8] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[8][9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2–8 °C to maintain long-term stability and prevent degradation.[6] Keep away from strong oxidizing agents.[8]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategic tool in the arsenal of the synthetic chemist. Its value lies in the clever use of a protecting group to mask the reactivity of an aldehyde, thereby enabling selective and high-yield transformations at the aniline position. This guide has provided a comprehensive framework for its synthesis, characterization, and application, underscoring its importance as a versatile intermediate for constructing the complex molecular frameworks required in modern drug discovery.

References

- This compound. Amerigo Scientific. [Link]

- This compound.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]

- 1,3-DIOXOLANE FOR SYNTHESIS. Loba Chemie. [Link]

- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

- 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

- Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1,3-Dioxolan-2-yl)aniline

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1,3-Dioxolan-2-yl)aniline, a valuable intermediate in pharmaceutical and fine chemical synthesis. The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups: a nucleophilic aniline and a protected aldehyde. This guide delves into the prevalent synthetic methodologies, emphasizing the chemical principles that underpin these protocols. Furthermore, it establishes a rigorous framework for the analytical characterization of the title compound, ensuring unambiguous structural confirmation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Utility of this compound

In the landscape of medicinal chemistry and organic synthesis, the aniline scaffold is a ubiquitous structural motif. However, the aniline moiety can be susceptible to metabolic oxidation, which in some cases can lead to toxic byproducts[1][2]. The strategic modification of aniline derivatives is therefore a critical aspect of drug design. This compound, also known as 3-aminobenzaldehyde ethylene acetal[3][4][5], presents a compelling molecular architecture. The presence of the dioxolane ring serves as a robust protecting group for the aldehyde functionality, rendering it inert to a wide array of reaction conditions, particularly those involving nucleophiles and reducing agents that would readily react with an unprotected aldehyde[6][7][8].

This selective masking allows for transformations to be carried out on the aniline portion of the molecule without affecting the aldehyde. The protected aldehyde can then be deprotected under acidic conditions to reveal the reactive carbonyl group for subsequent chemical modifications[6][7]. This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, and this compound is a prime exemplar of a bifunctional building block designed for this purpose. Its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals is well-documented[5].

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached from two primary retrosynthetic pathways, both of which are widely employed and have their own distinct advantages.

Strategy 1: Protection of 3-Aminobenzaldehyde

This is the most direct approach, involving the acid-catalyzed acetalization of commercially available 3-aminobenzaldehyde with ethylene glycol.

Caption: Direct acetalization of 3-aminobenzaldehyde.

The mechanism of this reaction involves the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. An intramolecular cyclization then occurs, with the second hydroxyl group attacking the protonated hemiacetal, leading to the elimination of a water molecule and the formation of the stable five-membered dioxolane ring[7][9]. To drive the equilibrium towards the product, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene[7][8].

Experimental Protocol: Acetalization of 3-Aminobenzaldehyde

-

Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-aminobenzaldehyde, 1.5 equivalents of ethylene glycol, and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.01 equivalents) of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Reaction Execution: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, providing a visual indication of the reaction's progress. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Subsequently, wash with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure this compound.

Strategy 2: Protection Followed by Reduction

An alternative and often preferred route, especially when dealing with sensitive substrates or on a larger scale, begins with 3-nitrobenzaldehyde. The aldehyde is first protected as the dioxolane, and the nitro group is subsequently reduced to the aniline.

Caption: Two-step synthesis from 3-nitrobenzaldehyde.

This approach is advantageous because the reduction of a nitro group is a very clean and high-yielding reaction. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using hydrogen gas with a Raney nickel or palladium on carbon catalyst) or chemical reductants like tin(II) chloride in hydrochloric acid[10]. The acetal protecting group is stable under these reductive conditions.

Experimental Protocol: Reduction of 2-(3-Nitrophenyl)-1,3-dioxolane

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2-(3-nitrophenyl)-1,3-dioxolane (prepared from 3-nitrobenzaldehyde and ethylene glycol using a similar procedure as in Strategy 1) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney nickel (or another suitable catalyst) to the solution.

-

Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically in a Parr shaker or a similar hydrogenation apparatus) at a suitable pressure and temperature (e.g., 40-70°C). Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, carefully filter the reaction mixture to remove the catalyst. Caution: Raney nickel can be pyrophoric and should be handled with care.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Characterization of this compound

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [3][5] |

| Molecular Weight | 165.19 g/mol | [3][11] |

| CAS Number | 6398-87-4 | [3][5] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the aniline protons, the dioxolane methylene protons, and the methine proton of the acetal. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The aniline protons (NH₂) will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The four protons of the ethylene glycol moiety of the dioxolane ring will likely appear as a multiplet around δ 3.9-4.2 ppm. The single methine proton (the CH of the acetal) will be a singlet further downfield, typically around δ 5.7-5.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a different chemical shift than the others. The two methylene carbons of the dioxolane will have a signal around 65 ppm, and the acetal carbon will be observed around 103 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the molecule.

-

N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the dioxolane ring will be seen just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The aromatic C-N stretching will produce a band in the 1250-1335 cm⁻¹ region.

-

C-O Stretching: Strong C-O stretching bands characteristic of the acetal group will be prominent in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 165, corresponding to the molecular weight of the compound[3][12].

-

Fragmentation: Common fragmentation patterns may include the loss of fragments from the dioxolane ring or the aniline moiety.

Safety and Handling

This compound is classified as harmful if swallowed[3]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate that enables the selective functionalization of the aniline moiety while the aldehyde group remains protected. The synthetic routes outlined in this guide, either through direct protection of 3-aminobenzaldehyde or via a protection-reduction sequence from 3-nitrobenzaldehyde, are robust and scalable. The comprehensive characterization protocol detailed herein, employing NMR, IR, and MS, provides a reliable framework for verifying the structural integrity and purity of the final product. A thorough understanding of the synthesis and characterization of this molecule is essential for its effective application in the development of novel pharmaceuticals and other high-value chemical entities.

References

- This compound. PubChem. [Link]

- Dioxolane. Wikipedia. [Link]

- Site-Specific Functionalization of 1,3-Dioxolane with Imines: A Radical Chain Approach to Masked α-Amino Aldehydes. Organic Chemistry Portal. [Link]

- This compound. PubChemLite. [Link]

- 3-Aminobenzaldehyde ethylene acetal. ChemBK. [Link]

- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

- Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.

- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

- 2-(1,3-Dioxolan-2-yl)aniline. PubChem. [Link]

- CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.

- m-AMINOBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]

- Aniline. NIST WebBook. [Link]

- This compound. Amerigo Scientific. [Link]

- Electronic Supporting Information. Royal Society of Chemistry. [Link]

- (PDF) 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. [Link]

- 1,3-Dioxolan-2-one. NIST WebBook. [Link]

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Aniline replacement in drug-like compounds. Cresset Group. [Link]

- 1,3-Dioxolane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- 1,3-Dioxolane. NIST WebBook. [Link]

- 1,3-Dioxolane. NIST WebBook. [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. cresset-group.com [cresset-group.com]

- 3. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(1,3-Dioxolan-2-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1,3-Dioxolan-2-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. By elucidating the correlation between the molecular structure and its NMR spectral features, this guide serves as a practical resource for the characterization and quality control of this important chemical intermediate.

Introduction

This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure incorporates a meta-substituted aniline ring and a dioxolane moiety, which serves as a protecting group for a benzaldehyde functional group.[1] Accurate structural elucidation and purity assessment are paramount in the synthesis and application of this compound, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will provide a detailed exposition of the ¹H NMR spectrum of this compound, offering a blend of theoretical principles and practical insights.

It is important to note that a publicly available, peer-reviewed ¹H NMR spectrum for this specific compound is not readily accessible. Therefore, the spectral analysis presented herein is a prediction based on established NMR principles and data from analogous structures. This approach provides a robust framework for interpreting an experimentally acquired spectrum.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is governed by the chemical environment of each proton in the molecule. The key structural features influencing the spectrum are the meta-substituted aromatic ring and the dioxolane ring.

The Aromatic Region

The benzene ring is substituted at the 1 and 3 positions, leading to four distinct aromatic protons. The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, is expected to show four separate signals.[2] The electronic effect of the amino (-NH₂) group, an electron-donating group, and the dioxolane group, a weakly electron-withdrawing group, will influence the chemical shifts of these protons. The -NH₂ group will cause a general upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to it.[3][4]

The Dioxolane and Acetal Protons

The 1,3-dioxolane ring contains two sets of chemically equivalent methylene protons (-OCH₂CH₂O-) and a single acetal proton (-OCHO-). The methylene protons are expected to appear as a multiplet due to their symmetric environment. The acetal proton, being attached to a carbon bonded to two oxygen atoms, will be significantly deshielded and appear at a downfield chemical shift.

The Amine Protons

The protons of the primary amine (-NH₂) will typically appear as a broad singlet.[1][5] The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte: this compound (5-10 mg).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL). CDCl₃ is a common choice for many organic molecules. DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.

-

Procedure:

-

Accurately weigh the sample and dissolve it completely in the deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[6]

-

Instrumentation and Parameters

-

Spectrometer: A 300-600 MHz NMR spectrometer.[7]

-

Nucleus: ¹H

-

Temperature: 25 °C (298 K)

-

Pulse Sequence: Standard single pulse (zg)

-

Number of Scans: 16-64 (to ensure a good signal-to-noise ratio)

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: -2 to 12 ppm

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

In-depth Spectral Analysis and Interpretation

The following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound.

Molecular Structure with Proton Labeling

Caption: Labeled structure of this compound for ¹H NMR assignment.

Signal Assignments

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H(a) | ~3.7 | Broad Singlet | 2H | Protons of the primary amine, broadened due to quadrupole effects of the nitrogen and chemical exchange.[5] |

| H(b) | ~6.6 | Singlet (or narrow triplet) | 1H | Aromatic proton ortho to the -NH₂ group and meta to the dioxolane group. Shifted upfield due to the electron-donating -NH₂. May appear as a singlet or a narrow triplet due to small meta couplings. |

| H(c) | ~5.8 | Singlet | 1H | Acetal proton, significantly deshielded by two adjacent oxygen atoms. |

| H(d) | ~6.7 | Doublet of Doublets | 1H | Aromatic proton para to the -NH₂ group and ortho to the dioxolane group. |

| H(e) | ~6.8 | Doublet of Doublets | 1H | Aromatic proton ortho to the dioxolane group and meta to the -NH₂ group. |

| H(f) | ~7.1 | Triplet | 1H | Aromatic proton meta to both substituents. Experiences coupling to two adjacent aromatic protons. |

| H(g) | ~4.0 | Multiplet | 4H | Methylene protons of the dioxolane ring. Appear as a multiplet due to their symmetric environment. |

Detailed Interpretation

-

H(a) - Amine Protons (~3.7 ppm): The two protons on the nitrogen atom are expected to produce a broad singlet. Their chemical shift is sensitive to the solvent and concentration. In a non-polar solvent like CDCl₃, this signal might be sharper than in a hydrogen-bonding solvent like DMSO-d₆.

-

Aromatic Protons (H(b), H(d), H(e), H(f) - ~6.6-7.1 ppm): The meta-substitution pattern results in four distinct signals for the aromatic protons.[2][8] The electron-donating amino group strongly shields the ortho (H(b)) and para (H(d)) positions, shifting them upfield. The dioxolane group has a weaker electronic effect. The proton H(f), being meta to both groups, is expected to be the most downfield of the aromatic signals. The coupling patterns (J-coupling) will be characteristic of an ABCD spin system, with typical ortho couplings around 7-9 Hz and meta couplings around 2-3 Hz.[4]

-

H(c) - Acetal Proton (~5.8 ppm): This single proton is directly attached to the carbon of the acetal, which is bonded to two electronegative oxygen atoms. This leads to significant deshielding, resulting in a downfield chemical shift. It is expected to be a sharp singlet as there are no adjacent protons to couple with.

-

H(g) - Dioxolane Methylene Protons (~4.0 ppm): The four protons of the two methylene groups in the dioxolane ring are chemically equivalent due to the rapid conformational changes of the five-membered ring at room temperature. They will appear as a single, likely complex multiplet, integrating to 4H.

Data Summary

| Signal | Predicted δ (ppm) | Integration | Multiplicity | Assignment |

| 1 | ~7.1 | 1H | Triplet | Aromatic CH (H(f)) |

| 2 | ~6.8 | 1H | Doublet of Doublets | Aromatic CH (H(e)) |

| 3 | ~6.7 | 1H | Doublet of Doublets | Aromatic CH (H(d)) |

| 4 | ~6.6 | 1H | Singlet (or narrow t) | Aromatic CH (H(b)) |

| 5 | ~5.8 | 1H | Singlet | Acetal CH (H(c)) |

| 6 | ~4.0 | 4H | Multiplet | Dioxolane CH₂ (H(g)) |

| 7 | ~3.7 | 2H | Broad Singlet | NH₂ (H(a)) |

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for assigning the peaks in the ¹H NMR spectrum of this compound.

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is crucial for its unambiguous identification and purity assessment. By understanding the fundamental principles of chemical shifts, spin-spin coupling, and integration, researchers can confidently interpret the spectrum. This guide has provided a detailed, albeit predicted, analysis of the ¹H NMR spectrum, offering a solid foundation for any scientist working with this compound. The presented experimental protocol further ensures that high-quality, reproducible data can be obtained.

References

- Brown, D. W. (1981). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 59(13), 1982-1987. [Link]

- ChemHelper. (2023).

- LibreTexts Chemistry. (2023). Amines. [Link]

- Kurban, M., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(9), 10844-10854. [Link]

- University of Puget Sound. (n.d.).

- Doc Brown's Chemistry. (n.d.).

- LibreTexts Chemistry. (2021). 6.

- Jasperse, C. (n.d.).

- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

- JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]

- Oregon State University. (2020). Spectroscopy of Amines. [Link]

- PubChem. (n.d.). This compound. [Link]

- ChemBK. (2024). 3-Aminobenzaldehyde ethylene acetal. [Link]

Sources

- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]

- 2. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 168551-56-2 | 4H30-1-2M | MDL MFCD02853017 | 3-(1,3-Dioxan-2-yl)aniline | SynQuest Laboratories [synquestlabs.com]

- 6. chembk.com [chembk.com]

- 7. 2-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.p212121.com [store.p212121.com]

13C NMR analysis of 3-(1,3-Dioxolan-2-yl)aniline

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(1,3-Dioxolan-2-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a deep dive into the underlying principles that govern the chemical shifts observed. We will explore the electronic interplay between the electron-donating aniline moiety and the electron-withdrawing dioxolane group, providing a robust framework for spectral assignment. This guide details a field-proven experimental protocol and presents a complete, rationalized assignment of all carbon signals, serving as an authoritative resource for researchers in organic synthesis and structural elucidation.

Introduction: Structural Significance and Analytical Imperative

This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a bifunctional molecule of significant interest. The aniline group provides a nucleophilic center for a wide range of synthetic transformations, while the dioxolane group serves as a stable protecting group for a reactive aldehyde functionality. The precise characterization of this molecule is paramount to ensure purity and confirm structural integrity before its use in multi-step syntheses.

¹³C NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous insight into the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and the position of that signal (chemical shift, δ) is exquisitely sensitive to its local electronic environment. This guide provides a detailed interpretation of its ¹³C NMR spectrum, grounded in fundamental principles of substituent effects.

Molecular Structure and Carbon Atom Numbering

A logical and unambiguous numbering system is essential for spectral assignment. The structure of this compound is presented below with the IUPAC-based numbering scheme that will be used throughout this guide.

Core Principles: Understanding Substituent Effects

The chemical shift of each carbon is determined by the electronic effects of the substituents on the aromatic ring.

-

Anilino Group (-NH₂) : The nitrogen atom is electronegative, exerting an electron-withdrawing inductive effect. However, this is significantly outweighed by its powerful electron-donating resonance effect, where the nitrogen lone pair delocalizes into the π-system of the benzene ring[1]. This resonance increases electron density primarily at the ortho (C2, C4) and para (C6) positions relative to the -NH₂ group, causing their signals to be shielded (shifted upfield to a lower δ value). The ipso carbon (C3) is deshielded, and the meta carbons (C1, C5) are minimally affected[2][3].

-

Dioxolanyl Group (-CH(O-)₂) : The acetal carbon (C7) is bonded to two highly electronegative oxygen atoms, which strongly withdraw electron density, causing a significant deshielding effect (a large downfield shift)[4]. The dioxolanyl group as a whole exerts a mild electron-withdrawing inductive effect on the aromatic ring, which will slightly deshield the attached ipso carbon (C1) and other ring carbons.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to yield high-quality, reproducible ¹³C NMR spectra.

4.1. Sample Preparation

-

Mass Determination : Accurately weigh 50-100 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity[5][6].

-

Solvent Selection : Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds and its residual solvent peak at ~77.16 ppm provides a convenient secondary chemical shift reference[2][7].

-

Dissolution : Prepare the sample in a clean, small glass vial. Add the solvent to the solid and gently vortex or sonicate to ensure complete dissolution[6][8].

-

Filtration and Transfer : To avoid magnetic field distortions from particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[9].

-

Internal Standard : Add a small drop of tetramethylsilane (TMS) as the primary internal reference, defining the 0.0 ppm point on the chemical shift scale[4][8].

-

Final Volume : Ensure the final sample height in the NMR tube is between 4-5 cm to guarantee it is within the detection region of the NMR coil[8]. Cap the tube securely.

4.2. Data Acquisition

-

Spectrometer : A 400 MHz (or higher) spectrometer is recommended.

-

Experiment : Standard proton-decoupled ¹³C{¹H} experiment.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature : 25 °C.

Spectral Analysis and Signal Assignment

The ¹³C NMR spectrum of this compound will exhibit 7 unique signals, as C8 and C9 in the dioxolane ring are chemically equivalent due to molecular symmetry. The expected chemical shifts are rationalized below and summarized in Table 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (ipso to -NH₂) | ~147 ppm | Attached to the electronegative nitrogen atom. The chemical shift is characteristic of the ipso-carbon in aniline derivatives[10][11]. |

| C1 (ipso to dioxolane) | ~139 ppm | A quaternary carbon attached to the electron-withdrawing dioxolane group. Its signal will be weaker than protonated carbons. |

| C5 | ~129 ppm | Aromatic CH carbon meta to the -NH₂ group and meta to the dioxolane group. Its chemical shift is close to that of unsubstituted benzene (~128.5 ppm)[2]. |

| C6 | ~118 ppm | Aromatic CH carbon para to the -NH₂ group. It is strongly shielded by the resonance effect of the amino group[2][3]. |

| C4 | ~116 ppm | Aromatic CH carbon ortho to the -NH₂ group. It is also strongly shielded by the amino group's resonance effect. |

| C2 | ~113 ppm | Aromatic CH carbon ortho to the -NH₂ group. Shielded by resonance, similar to C4. |

| C7 (Acetal carbon) | ~103 ppm | Bonded to two electronegative oxygen atoms, resulting in significant deshielding. This is a characteristic chemical shift for acetal carbons[4]. |

| C8 / C9 (Methylene carbons) | ~65 ppm | Equivalent carbons in the dioxolane ring, each bonded to an oxygen atom. Their chemical shift is typical for carbons in an ether-like environment[12][13]. |

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound in CDCl₃.

Detailed Justification:

-

Aromatic Region (110-150 ppm) :

-

The carbon bearing the amino group, C3 , is the most downfield of the aromatic signals (~147 ppm) due to the direct deshielding effect of the nitrogen atom.

-

The quaternary carbon C1 , attached to the dioxolane group, will also be downfield (~139 ppm) and exhibit a characteristically low intensity.

-

C5 is meta to both substituents and is thus least affected by their resonance effects, appearing near 129 ppm.

-

The remaining three signals, C2, C4, and C6 , are all shielded by the powerful electron-donating effect of the amino group. They will appear upfield between 113-118 ppm. Distinguishing between them without advanced 2D NMR experiments (like HMBC/HSQC) can be challenging, but their upfield position is a clear indicator of their proximity to the aniline nitrogen.

-

-

Acetal and Aliphatic Regions (<110 ppm) :

-

The acetal carbon, C7 , is highly deshielded by its two oxygen neighbors, giving a sharp, unmistakable signal around 103 ppm.

-

The two methylene carbons of the dioxolane ring, C8 and C9 , are equivalent and will produce a single signal around 65 ppm, a typical value for aliphatic carbons attached to one oxygen atom[7][14].

-

Conclusion

The ¹³C NMR analysis of this compound is a straightforward yet powerful application of fundamental spectroscopic principles. By understanding the competing and complementary electronic effects of the aniline and dioxolane substituents, a complete and confident assignment of all seven carbon signals is achievable. The protocol and analysis presented herein provide a robust and reliable framework for researchers to verify the structure and purity of this versatile chemical intermediate, ensuring the integrity of subsequent synthetic applications.

References

- Doc Brown's Chemistry. (2025).

- Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. [Link]

- Iowa State University. (n.d.). NMR Sample Preparation.

- Nash, C. P., & Maciel, G. E. (1963). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry, 67(6), 1313-1314. [Link]

- ACS Publications. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry. [Link]

- University of Edinburgh. (n.d.).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. [Link]

- ResearchGate. (2009). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]

- ResearchGate. (2009). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

- University College London. (n.d.). Sample Preparation.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

- ResearchGate. (2013). How to Prepare Samples for NMR. [Link]

- ResearchGate. (2007). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

- Evans, D. A. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides.

- SpectraBase. (n.d.). 1,3-Dioxolane - Optional[13C NMR] - Chemical Shifts. [Link]

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). [Link]

- Chemistry Stack Exchange. (2020).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)

- Carbon-13 chemical shift assignments of deriv

- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]

- Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- CASPRE. (n.d.). 13C NMR Predictor. [Link]

- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]

- The Royal Society of Chemistry. (2017).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 1,3-Dioxolane(646-06-0) 13C NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

mass spectrometry of 3-(1,3-Dioxolan-2-yl)aniline

An In-Depth Technical Guide to the Mass Spectrometry of 3-(1,3-Dioxolan-2-yl)aniline

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise structural characterization of intermediates is paramount. This compound, a key building block and intermediate, presents a unique analytical challenge due to its composite structure, featuring both an aromatic amine and a cyclic acetal functional group.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural elucidation of such compounds.[3] This guide provides a comprehensive technical exploration of the mass spectrometric behavior of this compound, offering field-proven insights into ionization techniques, fragmentation pathways, and analytical protocols tailored for researchers, scientists, and drug development professionals.

Physicochemical Profile and Its MS Implications

Understanding the fundamental properties of a molecule is the first step in developing a robust mass spectrometry method. The characteristics of this compound dictate the optimal choice of instrumentation and experimental parameters.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | [4][5] |

| Monoisotopic Mass | 165.0790 Da | [4] |

| CAS Number | 6398-87-4 | [6] |

| Boiling Point | 158 °C at 6 Torr | [6] |

| Key Functional Groups | Primary Aromatic Amine, Cyclic Acetal |

The molecule's moderate volatility makes it amenable to Gas Chromatography-Mass Spectrometry (GC-MS).[6] The presence of a basic nitrogen atom in the aniline moiety makes it an excellent candidate for positive-mode electrospray ionization (ESI) in Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Ionization Techniques: A Dichotomy of Strategy

The choice of ionization method is dictated by the analytical goal: obtaining molecular weight information or elucidating the structure through fragmentation.

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

Electron Ionization (EI) is a high-energy process where a beam of 70 eV electrons bombards the analyte molecule.[8] This high energy input not only ionizes the molecule to form a radical cation (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[8][9] For this compound, EI-MS is invaluable for generating a detailed fragmentation pattern, or "fingerprint," that provides definitive structural information. The stability of the aromatic ring ensures that the molecular ion peak is typically observable, which is a crucial starting point for spectral interpretation.[10]

Soft Ionization (ESI & CI): Preserving the Molecular Ion

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart minimal excess energy, thus preserving the intact molecule.[9]

-

Electrospray Ionization (ESI): Primarily used with LC-MS, ESI is ideal for polar and thermally labile compounds.[9] Given the basic amine group, this compound is readily protonated in the ESI source, yielding an abundant even-electron protonated molecule, [M+H]⁺, at m/z 166. This allows for unambiguous determination of the molecular weight.[7]

-

Chemical Ionization (CI): Often used with GC-MS, CI employs a reagent gas (e.g., methane or ammonia) to achieve gentler ionization than EI.[11] This technique also produces a prominent [M+H]⁺ ion, serving as a reliable method for molecular weight confirmation when using GC.[11]

Fragmentation Pathways: Decoding the Molecular Blueprint

The fragmentation of this compound under EI conditions is a composite of the characteristic behaviors of aromatic amines and cyclic acetals. The analysis begins with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] This holds true for our analyte, with its molecular ion (M⁺•) appearing at m/z 165 .

The primary fragmentation sites are the C-N bond, the aromatic ring, and the dioxolane moiety.

Caption: Predicted EI fragmentation pathways for this compound.

Key Predicted Fragments under Electron Ionization:

| m/z | Proposed Ion Structure | Neutral Loss | Mechanistic Rationale |

| 165 | [C₉H₁₁NO₂]⁺• | - | The molecular ion (M⁺•). Its presence is expected due to the stabilizing effect of the aromatic ring. |

| 164 | [M-H]⁺ | •H | Loss of a hydrogen radical from the methine carbon of the dioxolane ring, forming a stable cation. |

| 120 | [H₂N-C₆H₄-CO]⁺ | •C₂H₃O | A characteristic fragmentation involving rearrangement and rupture of the acetal ring, leading to the formation of the stable 3-aminobenzoyl cation. |

| 92 | [H₂N-C₆H₄]⁺ | •C₃H₅O₂ | Benzylic cleavage resulting in the loss of the entire dioxolane group as a radical, forming the aminophenyl cation. |

| 65 | [C₅H₅]⁺ | HCN (from m/z 92) | Subsequent fragmentation of the m/z 92 ion via the characteristic loss of hydrogen cyanide from the aniline structure.[13] |

Validated Experimental Protocols

Adherence to a validated protocol is essential for reproducible and accurate results. The following workflows provide a starting point for the analysis of this compound.

Caption: General analytical workflow for MS analysis.

Protocol 1: GC-MS for Structural Elucidation

This protocol is optimized for generating a detailed fragmentation pattern using Electron Ionization.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL in methanol or ethyl acetate.[14]

-

Transfer the final solution to a 2 mL GC vial.

-

-

GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[15]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Scan Range: m/z 40-250.

-

-

Protocol 2: LC-MS for Molecular Weight Confirmation & Quantification

This protocol uses soft ionization to confirm the molecular weight and can be adapted for quantitative studies.

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.[14]

-

Filter the solution through a 0.22 µm syringe filter before placing it in an LC vial.

-

-

LC-MS/MS Parameters:

-

Liquid Chromatograph:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[15]

-

-

Tandem Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Full scan from m/z 50-200 to identify the [M+H]⁺ ion at m/z 166. For higher sensitivity or quantification, switch to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

-

Conclusion